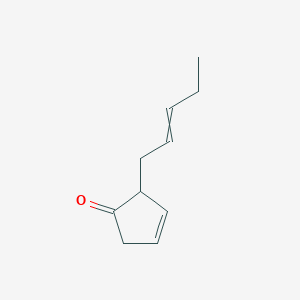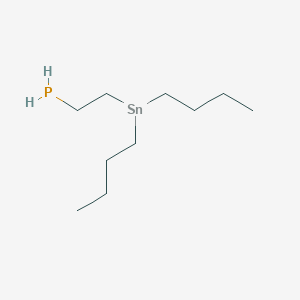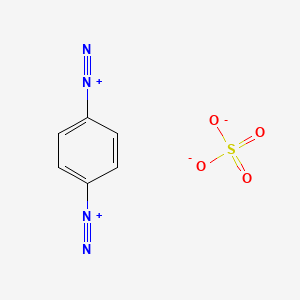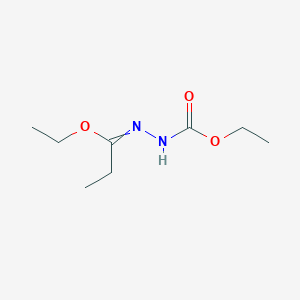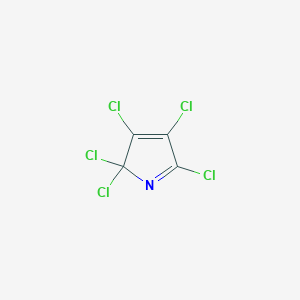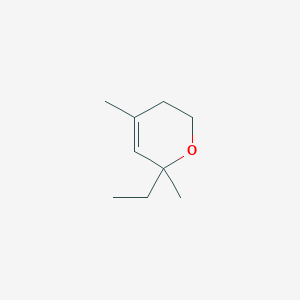![molecular formula C13H20N2O2 B14614637 Methyl {3-[ethyl(phenyl)amino]propyl}carbamate CAS No. 60810-01-7](/img/structure/B14614637.png)
Methyl {3-[ethyl(phenyl)amino]propyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {3-[ethyl(phenyl)amino]propyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl(phenyl)amino group attached to a propyl chain, further linked to a carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-[ethyl(phenyl)amino]propyl}carbamate typically involves the reaction of 3-(ethyl(phenyl)amino)propylamine with methyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-(ethyl(phenyl)amino)propylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Methyl {3-[ethyl(phenyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines.
科学的研究の応用
Methyl {3-[ethyl(phenyl)amino]propyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in inhibiting certain biological pathways in pests.
作用機序
The mechanism of action of Methyl {3-[ethyl(phenyl)amino]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with a similar functional group but lacking the ethyl(phenyl)amino group.
Ethyl carbamate: Another related compound with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group, similar to the ethyl(phenyl)amino group in the target compound.
Uniqueness
Methyl {3-[ethyl(phenyl)amino]propyl}carbamate is unique due to its specific structure, which combines an ethyl(phenyl)amino group with a propyl chain and a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates.
特性
CAS番号 |
60810-01-7 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
methyl N-[3-(N-ethylanilino)propyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(12-8-5-4-6-9-12)11-7-10-14-13(16)17-2/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,14,16) |
InChIキー |
JYYXNRIRHUCVSA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCNC(=O)OC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
